molecular formula C9H14ClNO2 B7822330 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride

4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride

Cat. No.: B7822330
M. Wt: 203.66 g/mol
InChI Key: COTCEGYSNTWJQV-UHFFFAOYSA-N
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Description

4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride is a compound with significant pharmacological properties. It is known for its role as a sympathetic alpha-adrenergic agonist, similar to phenylephrine. This compound is used as a vasoconstrictor in various medical conditions such as circulatory failure, asthma, nasal congestion, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride can be achieved through several methods. One common route involves the hydrogenation of 4-aminomethylbenzoic acid to produce 4-aminomethylbenzyl alcohol . Another method includes the preparation from 4-hydroxymethylbenzonitrile .

Industrial Production Methods

Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted benzyl derivatives.

Scientific Research Applications

4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, it mimics the action of endogenous catecholamines like norepinephrine, leading to vasoconstriction and increased blood pressure. This action is mediated through the activation of the G-protein coupled receptor pathway, resulting in the contraction of smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: Another alpha-adrenergic agonist used as a decongestant and vasoconstrictor.

    Ephedrine: A compound with similar sympathomimetic effects, used in the treatment of asthma and nasal congestion.

    Oxilofrine: A stimulant and vasoconstrictor with similar pharmacological properties.

Uniqueness

4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride is unique due to its specific hydroxyl and methylamino groups, which confer distinct pharmacological properties. Its ability to act as a potent vasoconstrictor makes it particularly valuable in medical applications where rapid and effective vasoconstriction is required .

Properties

IUPAC Name

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEGYSNTWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC=C(C=C1)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5985-28-4
Record name Synephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5985-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Synephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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